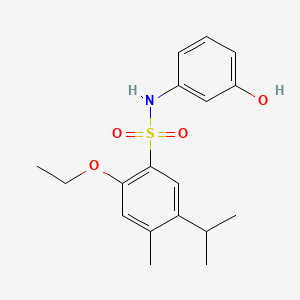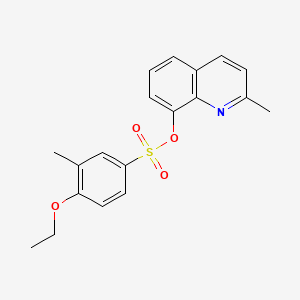![molecular formula C12H9ClN4O3 B13372352 2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B13372352.png)
2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a heterocyclic compound that contains a pyrimidinone core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like amino, nitro, and chlorophenyl makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)acetonitrile. This intermediate is then subjected to cyclization with urea and nitroacetic acid under basic conditions to yield the desired pyrimidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the amino or nitro positions.
Scientific Research Applications
2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell division and induction of apoptosis. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chlorophenyl phenyl ether
- 2-amino-6-(trifluoromethoxy)benzoxazole
- 5-bromo-6-phenylisocytosine
Uniqueness
2-amino-6-[2-(4-chlorophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H9ClN4O3 |
|---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
2-amino-4-[(E)-2-(4-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-4-1-7(2-5-8)3-6-9-10(17(19)20)11(18)16-12(14)15-9/h1-6H,(H3,14,15,16,18)/b6-3+ |
InChI Key |
JOBYVHGFSBYMRL-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=O)NC(=N2)N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=O)NC(=N2)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
![1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372287.png)

![N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372313.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372315.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372320.png)
![3-Cyclohexyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372328.png)

![5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372336.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13372340.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372358.png)
